MCA-SEVNLDAEFR-K(Dnp)-RR, amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

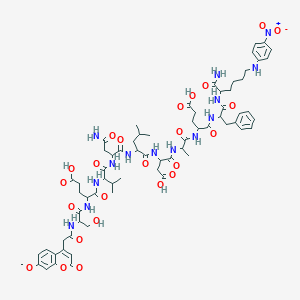

2D Structure

Properties

Molecular Formula |

C68H90N14O24 |

|---|---|

Molecular Weight |

1487.5 g/mol |

IUPAC Name |

4-[2-[[2-[[2-[[4-amino-2-[[2-[[4-carboxy-2-[[3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-amino-6-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C68H90N14O24/c1-34(2)26-46(77-66(100)48(31-52(69)84)80-68(102)58(35(3)4)81-62(96)45(22-24-55(88)89)76-67(101)50(33-83)73-53(85)28-38-29-57(92)106-51-30-41(105-6)19-20-42(38)51)64(98)79-49(32-56(90)91)63(97)72-36(5)60(94)75-44(21-23-54(86)87)61(95)78-47(27-37-12-8-7-9-13-37)65(99)74-43(59(70)93)14-10-11-25-71-39-15-17-40(18-16-39)82(103)104/h7-9,12-13,15-20,29-30,34-36,43-50,58,71,83H,10-11,14,21-28,31-33H2,1-6H3,(H2,69,84)(H2,70,93)(H,72,97)(H,73,85)(H,74,99)(H,75,94)(H,76,101)(H,77,100)(H,78,95)(H,79,98)(H,80,102)(H,81,96)(H,86,87)(H,88,89)(H,90,91) |

InChI Key |

CTQDDVPXWMHBQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MCA-SEVNLDAEFR-K(Dnp)-RR, amide: A Fluorogenic Substrate for Matrix Metalloproteinase Activity

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, for researchers, scientists, and professionals in drug development. This document details the substrate's biochemical properties, a thorough experimental protocol for its use, and the cellular signaling pathways associated with its primary enzyme targets.

Core Principles and Mechanism of Action

This compound is a highly specific, internally quenched fluorogenic peptide substrate designed for the sensitive detection of Matrix Metalloproteinase (MMP) activity. Its full sequence is Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH2.

The operational principle of this substrate is based on Förster Resonance Energy Transfer (FRET). The peptide incorporates two key modifications:

-

Mca ((7-Methoxycoumarin-4-yl)acetyl): A fluorescent donor group (fluorophore) attached to the N-terminus.

-

Dnp (2,4-Dinitrophenyl): A quenching acceptor group attached to the side chain of a lysine (B10760008) (K) residue.

In its intact state, the close proximity of the Mca and Dnp moieties allows the Dnp group to efficiently quench the fluorescence emitted by the Mca group. Enzymatic cleavage of the peptide backbone at a site between the fluorophore and the quencher results in their spatial separation. This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.

Biochemical and Physical Properties

The substrate is designed for high specificity towards certain proteases, primarily gelatinases MMP-2 and MMP-9. While it can be cleaved by other MMPs, the highest turnover rates are observed with these two enzymes.

| Property | Value |

| Full Sequence | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH2 |

| Molecular Formula | C86H125N27O29 |

| Molecular Weight | 2001.08 g/mol |

| Fluorescence Ex/Em | ~325-328 nm / ~393 nm |

| Primary Targets | Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9) |

| Storage | Store at -20°C, protect from light. |

Quantitative Kinetic Data

| Substrate Sequence | Target Enzyme | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | MMP-2 | 6.3 x 10⁵ | [1] |

| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | MMP-2 | 5.4 x 10⁴ | [2] |

| Mca-Arg-Pro-Lys-Pro-Tyr-Ala-Nva-Trp-Met-Lys(Dnp)-NH₂ | MMP-9 | 5.53 x 10⁴ | [2] |

Dpa = N-3-(2,4-dinitrophenyl)-L-2,3-diaminopropionyl, Nva = Norvaline

Experimental Protocols

The following section provides a detailed methodology for a standard MMP activity assay using this compound. This protocol can be adapted for inhibitor screening by including a pre-incubation step with the test compound.

Reagent Preparation

-

Assay Buffer: Prepare a buffer solution consisting of 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 5 µM ZnSO₄, and 0.01% Brij-35, adjusted to pH 7.5. The calcium and zinc ions are essential for MMP stability and activity.

-

Substrate Stock Solution: Dissolve the lyophilized this compound peptide in DMSO to create a 1-10 mM stock solution. Aliquot and store at -20°C, protected from light.

-

Working Substrate Solution: Immediately before use, dilute the substrate stock solution in Assay Buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the expected K_m should be prepared. A common starting concentration for general activity assays is 10 µM.

-

Enzyme Preparation: Prepare purified, active MMP-2 or MMP-9 enzyme. Thaw the enzyme on ice and dilute it to the desired concentration in cold Assay Buffer just prior to initiating the reaction.

Enzyme Activity Assay Workflow

The following workflow is designed for a 96-well microplate format and is compatible with most fluorescence plate readers.

Data Analysis and Determination of Kinetic Constants

-

Calculate Initial Velocity (v₀): For each substrate concentration, plot fluorescence intensity (Relative Fluorescence Units, RFU) against time. The initial velocity (v₀) is the slope of the initial linear portion of this curve (RFU/min).

-

Convert to Molar Concentrations: Convert v₀ from RFU/min to M/s using a standard curve generated with a known concentration of the free Mca fluorophore.

-

Determine K_m and V_max: Plot the initial velocity (v₀) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (below) using non-linear regression software to determine the Michaelis constant (K_m) and the maximum velocity (V_max). v₀ = (V_max * [S]) / (K_m + [S])

-

Calculate k_cat: The turnover number (k_cat) can be calculated if the enzyme concentration ([E]) is known: k_cat = V_max / [E]

-

Catalytic Efficiency: The specificity constant, or catalytic efficiency, is the ratio of k_cat to K_m.

Associated Signaling Pathways

The primary targets of this substrate, MMP-2 and MMP-9, are critical downstream effectors in a variety of signaling cascades that regulate cell proliferation, migration, invasion, and angiogenesis. Their expression and activity are tightly controlled by complex networks.

MMP-9 Regulation Pathway

The expression of MMP-9 is often induced by extracellular signals such as growth factors (e.g., TGF-β, PDGF) and pro-inflammatory cytokines (e.g., TNF-α, IL-1β). These signals activate intracellular cascades, primarily the MAPK/ERK and PI3K/Akt pathways, which converge on the activation of transcription factors like NF-κB and AP-1. These factors then bind to the promoter region of the MMP9 gene to initiate transcription.

MMP-2 Regulation Pathway

MMP-2 expression is also regulated by growth factors, such as Insulin-like Growth Factor (IGF-I), which can activate opposing signaling pathways. The PI3K/Akt/mTOR pathway generally upregulates MMP-2 synthesis. Conversely, the Raf/ERK pathway can transmit a negative regulatory signal, demonstrating a complex feedback mechanism that fine-tunes MMP-2 levels. Activation of pro-MMP-2 at the cell surface is a critical regulatory step, often mediated by membrane-type MMPs (MT-MMPs).

References

The Role of MCA-SEVNLDAEFR-K(Dnp)-RR, Amide as a BACE-1 Substrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorogenic substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide, and its application in the study of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a primary drug target in Alzheimer's disease research, and this substrate serves as a critical tool for assessing its enzymatic activity and for the screening of potential inhibitors.

Introduction to BACE-1 and its Substrate

Beta-secretase 1, or BACE-1, is a transmembrane aspartic protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP). The sequential cleavage of APP by BACE-1 and subsequently by γ-secretase leads to the production of amyloid-beta (Aβ) peptides. An overproduction of these peptides is a hallmark of Alzheimer's disease, leading to the formation of amyloid plaques in the brain.

The substrate, this compound, is a synthetic peptide that has been specifically designed to be a highly efficient substrate for BACE-1. It is a Fluorescence Resonance Energy Transfer (FRET) substrate, a powerful tool for studying enzymatic activity. This peptide contains a fluorophore, 7-methoxycoumarin-4-acetyl (MCA), and a quencher, 2,4-dinitrophenyl (Dnp). In its intact form, the proximity of the Dnp to the MCA quenches the fluorescence of the MCA. When BACE-1 cleaves the peptide bond between the Leucine (L) and Aspartic Acid (D) residues, the MCA and Dnp are separated, resulting in a measurable increase in fluorescence. This direct relationship between cleavage and fluorescence allows for the sensitive and continuous monitoring of BACE-1 activity.

Quantitative Data on BACE-1 Substrates

| Substrate | K_m (μM) | V_max (relative units) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| Rh-EVNLDAEFK-Quencher | 1.3 | Not Reported | Not Reported | Not Reported | [1] |

| M-2420 | Not Reported | Not Reported | Not Reported | Not Reported | [Sigma-Aldrich] |

| Substrate IV | 0.19 (IC₅₀ of inhibitor) | Not Reported | Not Reported | Not Reported | [Sigma-Aldrich] |

Note: The kinetic parameters of enzymatic reactions are highly dependent on the specific assay conditions (e.g., buffer composition, pH, temperature, and enzyme concentration). The values presented above should be considered as illustrative examples.

Experimental Protocols

The following is a detailed, representative protocol for a BACE-1 enzymatic activity assay using a FRET-based substrate like this compound. This protocol is synthesized from established methodologies for BACE-1 inhibitor screening.

Materials and Reagents

-

Recombinant human BACE-1 enzyme

-

This compound substrate

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

BACE-1 inhibitor (for control experiments)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader with excitation and emission wavelengths of approximately 320 nm and 405 nm, respectively.

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of the this compound substrate in DMSO.

-

Dilute the BACE-1 enzyme and substrate to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically, but a typical starting point is 1-10 nM for the enzyme and a substrate concentration around the K_m value.

-

Prepare a serial dilution of the BACE-1 inhibitor in DMSO and then dilute in assay buffer.

-

-

Assay Protocol:

-

Add 50 µL of the assay buffer to each well of the 96-well microplate.

-

For inhibitor screening, add 10 µL of the inhibitor dilutions to the respective wells. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.

-

Add 20 µL of the diluted BACE-1 enzyme solution to all wells except for the "no enzyme" control wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the diluted substrate solution to all wells.

-

Immediately place the microplate in the fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

-

The rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) wells.

-

The IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).

Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.

Caption: Experimental workflow for a BACE-1 FRET-based assay.

Conclusion

The fluorogenic substrate this compound, is an invaluable tool for the study of BACE-1, a key enzyme in the pathogenesis of Alzheimer's disease. Its use in FRET-based assays allows for the sensitive and continuous monitoring of enzymatic activity, which is essential for the high-throughput screening of potential BACE-1 inhibitors. While specific kinetic data for this particular substrate remains to be broadly published, the methodologies and principles outlined in this guide provide a solid foundation for its application in Alzheimer's disease research and drug development.

References

physical and chemical properties of MCA-SEVNLDAEFR-K(Dnp)-RR, amide

An in-depth analysis of the fluorescent peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR-amide, reveals its critical role as a tool for studying the activity of specific proteases, particularly caspases, which are key mediators of apoptosis. This technical guide provides a comprehensive overview of its properties, experimental applications, and the biological pathways in which its target enzymes operate.

Physical and Chemical Properties

The peptide MCA-SEVNLDAEFR-K(Dnp)-RR-amide is a custom-synthesized substrate designed for highly sensitive enzymatic assays. Its structure incorporates a fluorophore (MCA) and a quencher (Dnp), which are central to its function in Förster Resonance Energy Transfer (FRET) based assays.

| Property | Value |

| Molecular Formula | C₉₃H₁₂₅N₂₃O₂₆ |

| Molecular Weight | 2017.16 g/mol |

| Appearance | Lyophilized solid |

| Purity | Typically >95% as determined by HPLC |

| Solubility | Soluble in DMSO |

| Excitation Wavelength | ~325 nm |

| Emission Wavelength | ~393 nm |

| Storage | Store at -20°C, protected from light |

Mechanism of Action: FRET-Based Protease Detection

This peptide utilizes the principle of FRET to detect protease activity. The Methoxycoumarin (MCA) group at the N-terminus serves as the fluorescent donor, while the Dinitrophenyl (Dnp) group attached to the lysine (B10760008) (K) side-chain acts as the quencher. In the intact peptide, the close proximity of the MCA and Dnp moieties allows for efficient energy transfer, resulting in the quenching of MCA's fluorescence.

Upon cleavage of the peptide bond within the SEVNLDAEFR sequence by a specific protease, the MCA fluorophore is separated from the Dnp quencher. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of MCA, which can be monitored in real-time to determine enzyme activity.

An In-Depth Technical Guide to the FRET Substrate MCA-SEVNLDAEFR-K(Dnp)-RR, Amide for Beta-Secretase (BACE-1) Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Förster Resonance Energy Transfer (FRET) principle as applied to the specific fluorogenic substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This substrate is a valuable tool for the sensitive and continuous measurement of beta-secretase 1 (BACE-1) enzymatic activity, a key target in Alzheimer's disease research. This document details the core principles, provides structured data, outlines experimental protocols, and includes visualizations to facilitate a deeper understanding of its application.

Core Principles: The MCA-Dnp FRET Pair in BACE-1 Assays

The functionality of the this compound substrate is rooted in the principles of FRET, a non-radiative energy transfer mechanism between two chromophores: a fluorescent donor and a quencher acceptor.[1] In this system, (7-Methoxycoumarin-4-yl)acetyl (MCA) acts as the fluorescent donor, and the 2,4-Dinitrophenyl (Dnp) group serves as the quencher.

When MCA and Dnp are in close proximity, as they are in the intact peptide, the energy from the excited MCA molecule is transferred to the Dnp moiety.[1] This energy is then dissipated non-radiatively as heat, effectively quenching the fluorescence of the MCA group.[1] The efficiency of this quenching is highly dependent on the distance between the donor and acceptor.

The peptide sequence, SEVNLDAEFR, is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is a known cleavage site for BACE-1. The enzyme cleaves the peptide bond between the Leucine (L) and Aspartic Acid (D) residues. This cleavage event separates the MCA fluorophore from the Dnp quencher, disrupting the FRET process.[2] The result is a significant increase in the fluorescence of MCA, which can be monitored in real-time to quantify BACE-1 activity.[1][2]

Data Presentation

The following tables summarize the key physical, chemical, and spectral properties of the this compound substrate and the associated MCA-Dnp FRET pair.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C86H125N27O29 | [3][4] |

| Molecular Weight | ~2001.08 g/mol | [5] |

| Appearance | Freeze-dried solid | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage | Store desiccated, frozen, and in the dark (-20°C for short-term, -80°C for long-term) | [2] |

Table 2: Spectral Properties of the MCA-Dnp FRET Pair

| Parameter | Wavelength (nm) | Source |

| Excitation Maximum (λex) | ~325 | |

| Emission Maximum (λem) | ~393 |

Note: Some sources may report slightly different optimal wavelengths (e.g., Ex: 320 nm, Em: 405 nm). It is recommended to determine the optimal excitation and emission wavelengths for the specific instrumentation being used.

Table 3: Kinetic Parameters

| Parameter | Value |

| Km | Not publicly available for this specific substrate |

| kcat | Not publicly available for this specific substrate |

Note: The kinetic constants (Km and kcat) for the enzymatic reaction of BACE-1 with this compound are not readily found in published literature. These parameters would need to be determined experimentally for precise kinetic studies.

Experimental Protocols

This section provides a detailed methodology for a typical BACE-1 activity assay using the this compound substrate in a 96-well plate format.

Reagent Preparation

-

Assay Buffer: A common buffer for BACE-1 assays is a sodium acetate (B1210297) buffer (e.g., 50 mM) with a pH of 4.5, as BACE-1 activity is optimal at acidic pH. The buffer may also contain additives such as CHAPS or Triton X-100 to prevent aggregation.

-

Substrate Stock Solution: Dissolve the lyophilized this compound in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store this stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the low micromolar range.

-

Enzyme Solution: Dilute recombinant human BACE-1 in cold assay buffer to the desired concentration. The optimal enzyme concentration should be determined to ensure a linear reaction rate over the course of the experiment.

-

Inhibitor Solutions (for control experiments): If screening for inhibitors, dissolve the test compounds in DMSO and then dilute to the final desired concentrations in assay buffer.

Assay Procedure

-

Plate Setup: Use a black, opaque 96-well plate to minimize background fluorescence and light scattering.

-

Assay Components Addition:

-

Add assay buffer to all wells.

-

Add the BACE-1 enzyme solution to the appropriate wells (e.g., positive control and inhibitor test wells).

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor compounds for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C).

-

Include appropriate controls:

-

Blank: Assay buffer and substrate only (no enzyme).

-

Positive Control: Assay buffer, substrate, and enzyme.

-

Negative Control (Inhibitor): Assay buffer, substrate, enzyme, and a known BACE-1 inhibitor.

-

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the working substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Set the excitation wavelength to ~325 nm and the emission wavelength to ~393 nm.

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired duration (e.g., 30-60 minutes) to obtain a kinetic read.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from all other readings.

-

Plot the fluorescence intensity versus time for each well.

-

Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the positive control.

-

Mandatory Visualizations

FRET Principle and BACE-1 Cleavage

Caption: FRET mechanism of this compound cleavage by BACE-1.

Experimental Workflow for BACE-1 Activity Assay

Caption: Workflow for a fluorogenic BACE-1 activity assay.

Logical Relationship of FRET Components

Caption: Logical relationship of components in the BACE-1 FRET assay.

References

The Structure and Application of a Key BACE1 Fluorogenic Substrate: MCA-SEVNLDAEFR-K(Dnp)-RR, amide

An In-depth Technical Guide for Researchers in Neurodegenerative Disease

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. It is designed for researchers, scientists, and drug development professionals engaged in the study of Alzheimer's disease and other neurodegenerative disorders. This document details the molecular structure, mechanism of action, and experimental applications of this valuable research tool.

Core Structure and Physicochemical Properties

The peptide, this compound, is a synthetic molecule designed as a highly specific substrate for the enzyme β-secretase (BACE1). Its structure is based on the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be cleaved more efficiently by BACE1.[1][2]

Peptide Sequence: Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH₂

The core components of this substrate are:

-

A Fluorophore: MCA (7-methoxycoumarin-4-yl)acetyl) is attached to the N-terminus.

-

A Quencher: Dnp (2,4-dinitrophenyl) is attached to the side chain of a lysine (B10760008) (K) residue.

-

A Specific Cleavage Sequence: The amino acid sequence SEVNLDAEFR is a known target for BACE1.

-

Solubilizing Residues: A C-terminal Arginine-Arginine (RR) sequence is added to improve solubility.

-

Amide Terminus: The C-terminus is amidated.

The principle of its function lies in Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of the MCA fluorophore and the Dnp quencher leads to the suppression of fluorescence. Upon enzymatic cleavage by BACE1 within the specific recognition sequence, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence.[1][3][4]

| Property | Value |

| Molecular Formula | C₈₆H₁₂₅N₂₇O₂₉ |

| Molecular Weight | 2001.1 g/mol [1] |

| Excitation Wavelength (λex) | ~328 nm[1] |

| Emission Wavelength (λem) | ~420 nm[1] |

| Purity | ≥95%[1] |

| Solubility | Soluble in DMSO[1] |

Biological Significance and Application

This peptide is a crucial tool for studying the activity of BACE1, an enzyme of significant interest in Alzheimer's disease research. BACE1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. By providing a specific and sensitive substrate, this compound allows for the high-throughput screening of potential BACE1 inhibitors, a major therapeutic strategy for Alzheimer's disease.[3][4][5]

The cleavage of the amyloid precursor protein (APP) by BACE1 is a critical step in the amyloidogenic pathway. This fluorogenic substrate mimics the natural substrate of BACE1, enabling detailed kinetic studies of the enzyme and the evaluation of inhibitor efficacy.

Experimental Protocols

The following is a generalized protocol for a BACE1 activity assay using this compound. This protocol can be adapted for kinetic or endpoint assays in a 96-well format.

A. Reagent Preparation

-

Assay Buffer: 0.2 M Sodium Acetate (B1210297), pH 4.5. To prepare, dissolve 16.4 g of anhydrous sodium acetate in 800 mL of dH₂O. Adjust the pH to 4.5 with acetic acid and bring the final volume to 1 L with dH₂O.[5]

-

Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM. Store in aliquots at -80°C, protected from light.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

-

BACE1 Enzyme: Reconstitute and dilute recombinant human BACE1 enzyme in Assay Buffer to the desired concentration (e.g., 7.5-10 ng/µL). Keep the enzyme on ice.[3]

-

Inhibitor Solutions (if applicable): Prepare a serial dilution of the test inhibitor in Assay Buffer.

B. Assay Procedure (96-well plate)

-

Plate Setup: Add the following to the wells of a black 96-well plate:

-

Blank (no enzyme): 70 µL Assay Buffer + 10 µL Inhibitor Solvent Control + 20 µL Assay Buffer.

-

Positive Control (no inhibitor): 70 µL Assay Buffer + 10 µL Inhibitor Solvent Control + 20 µL diluted BACE1 enzyme.

-

Test Inhibitor: 70 µL Assay Buffer + 10 µL Inhibitor Solution + 20 µL diluted BACE1 enzyme.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add 20 µL of the Working Substrate Solution to all wells to initiate the reaction.

-

Fluorescence Reading:

-

Kinetic Assay: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Read the fluorescence every 1-5 minutes for 30-60 minutes at an excitation wavelength of ~320-350 nm and an emission wavelength of ~405-490 nm.[3][5]

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 60 minutes), protected from light. Stop the reaction (optional, depending on the assay kit instructions) and read the final fluorescence at the same wavelengths.[4][5]

-

C. Data Analysis

For kinetic assays, the rate of the reaction is determined by the slope of the linear portion of the fluorescence versus time curve. For endpoint assays, the net fluorescence is calculated by subtracting the blank reading from the control and inhibitor readings. Inhibitor potency (e.g., IC₅₀) can be determined by plotting the percent inhibition against the inhibitor concentration.

Quantitative Data

Conclusion

This compound is a highly specific and sensitive tool for the in vitro characterization of BACE1 activity. Its design, based on a preferred cleavage site, makes it an ideal substrate for high-throughput screening of BACE1 inhibitors and for fundamental research into the mechanisms of amyloid-β production in Alzheimer's disease. The standardized FRET-based assay protocol provides a reliable and reproducible method for quantifying enzyme activity, thus facilitating the discovery and development of novel therapeutics for this devastating neurodegenerative disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. alphalabs.co.uk [alphalabs.co.uk]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fluorogenic Peptide Substrate: MCA-SEVNLDAEFR-K(Dnp)-RR, Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide. This substrate, which incorporates the well-established Mca/Dnp Förster Resonance Energy Transfer (FRET) pair, is a valuable tool for the sensitive and continuous assay of various proteases, most notably β-secretase (BACE1). This document details the substrate's core principles, provides key quantitative data, outlines detailed experimental protocols, and contextualizes its application within relevant signaling pathways.

Core Principles: The Mca/Dnp FRET Pair

The functionality of this compound is based on the principle of Förster Resonance Energy Transfer (FRET). In this system, (7-Methoxycoumarin-4-yl)acetyl (Mca) acts as the fluorescent donor, and the 2,4-Dinitrophenyl (Dnp) group serves as the quencher.

In the intact peptide, the Mca and Dnp moieties are in close proximity. When the Mca fluorophore is excited by an external light source, it transfers its energy non-radiatively to the Dnp quencher. This energy is then dissipated as heat, effectively quenching the fluorescence of Mca.

Upon enzymatic cleavage of the peptide backbone at a specific recognition site within the SEVNLDAEFR sequence, the Mca and Dnp groups are separated. This separation disrupts the FRET process, preventing the energy transfer. Consequently, the Mca donor is free to emit its characteristic fluorescence upon excitation. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for real-time kinetic measurements.

Quantitative Data Presentation

A thorough understanding of the photophysical and kinetic parameters of a FRET substrate is crucial for accurate and reproducible experimental design. The key quantitative data for the this compound and the Mca/Dnp FRET pair are summarized below.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | ~325 - 328 nm | [1][2] |

| Emission Maximum (λem) | ~392 - 420 nm | [1][2] |

| Mca Quantum Yield (ΦF) | ~0.49 - 0.718 | [3] |

| Förster Distance (R₀) | ~36.5 Å | [3] |

Experimental Protocols

This section provides a detailed methodology for a continuous kinetic assay using this compound in a 96-well plate format. This protocol can be adapted for various proteases, such as BACE1 or specific Matrix Metalloproteinases (MMPs).

Reagent Preparation

-

Assay Buffer: Prepare an appropriate assay buffer for the enzyme of interest. The optimal pH and ionic strength will vary depending on the specific protease. For BACE1, an acidic buffer (e.g., 50 mM sodium acetate, pH 4.5) is typically used. For MMPs, a neutral buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5) is common.

-

Substrate Stock Solution: Dissolve the lyophilized this compound powder in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store this stock solution at -20°C, protected from light.

-

Substrate Working Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is often in the range of 1-10 µM.

-

Enzyme Solution: Prepare a solution of the purified enzyme in the assay buffer. The concentration will depend on the specific activity of the enzyme and should be optimized to yield a linear rate of fluorescence increase over the desired time course.

-

Inhibitor/Compound Solution (for screening): Dissolve test compounds or known inhibitors in DMSO to create stock solutions. Further dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and is typically kept below 1% to avoid effects on enzyme activity.

Assay Procedure

-

Plate Setup: Add the following to the wells of a black, low-binding 96-well microplate:

-

Blank (No Enzyme): Substrate working solution and assay buffer.

-

Positive Control (No Inhibitor): Substrate working solution and enzyme solution.

-

Test Wells: Substrate working solution, enzyme solution, and inhibitor/compound solution.

-

-

Pre-incubation: If screening for inhibitors, pre-incubate the enzyme with the test compounds for a set period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) before adding the substrate.

-

Initiate Reaction: Add the substrate working solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes). Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

Data Analysis

-

Plot the relative fluorescence units (RFU) against time for each well.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve for each reaction.

-

For inhibitor screening, calculate the percentage of inhibition for each compound concentration relative to the positive control (uninhibited enzyme).

-

For kinetic studies, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathways and Applications

This compound is a valuable tool for studying enzymes involved in critical signaling pathways, particularly in the context of drug development.

BACE1 and the Amyloid Cascade in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway, which is central to the pathogenesis of Alzheimer's disease. It is responsible for the initial cleavage of the amyloid precursor protein (APP), leading to the generation of the amyloid-β (Aβ) peptide. The accumulation of Aβ is a hallmark of Alzheimer's disease. Therefore, inhibitors of BACE1 are actively being investigated as potential therapeutic agents.

References

- 1. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]

The Role of BACE-1 in Alzheimer's Disease Pathology: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), also known as beta-secretase, is a critical enzyme in the pathogenesis of Alzheimer's disease (AD). As the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in the brains of AD patients, BACE-1 has been a major focus of therapeutic development. This technical guide provides a comprehensive overview of the role of BACE-1 in AD pathology, including its function in the amyloid cascade, its substrates, and its validation as a drug target. Detailed experimental protocols for key assays, quantitative data on BACE-1 activity, and a summary of clinical trial outcomes for major BACE-1 inhibitors are presented. Furthermore, this guide includes visualizations of key pathways and workflows to aid in the understanding of BACE-1's role and the strategies for its therapeutic inhibition.

Introduction: BACE-1 and the Amyloid Cascade Hypothesis

Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid plaques and neurofibrillary tangles in the brain. The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the initiating event in AD pathology, triggering a cascade of events including inflammation, tau pathology, and ultimately neuronal death.[1]

BACE-1 is a type I transmembrane aspartyl protease that plays a crucial role in the amyloidogenic processing of the amyloid precursor protein (APP).[2] It performs the initial and rate-limiting cleavage of APP, generating a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[3][4] The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.[3][4]

In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ.[5][6] Thus, the activity of BACE-1 is a key determinant of Aβ production.

Quantitative Data on BACE-1 in Alzheimer's Disease

Numerous studies have investigated the expression and activity of BACE-1 in the brains of individuals with Alzheimer's disease compared to healthy controls. The general consensus is that both BACE-1 protein levels and enzymatic activity are elevated in the AD brain, contributing to the increased production of Aβ.

Table 1: BACE-1 Protein Levels and Activity in Alzheimer's vs. Control Brains

| Brain Region | Measurement | Fold Increase in AD vs. Control | p-value | Reference |

| Frontal Cortex | BACE-1 Protein Levels | ~1.91 | < 0.01 | [7] |

| Frontal Cortex | BACE-1 Enzymatic Activity | ~1.76 | < 0.04 | [7] |

| Temporal Cortex | BACE-1 Protein Levels | 2.7 | - | [8] |

| Temporal Cortex | BACE-1 Protein Levels (ELISA) | 1.28 | < 0.001 | [8] |

| Frontal Cortex | BACE-1 Protein & Activity | Significantly Increased | - | [9][10] |

BACE-1 as a Therapeutic Target

The central role of BACE-1 in Aβ production makes it an attractive target for therapeutic intervention in Alzheimer's disease. The rationale is that inhibiting BACE-1 will reduce Aβ levels, thereby preventing or slowing the formation of amyloid plaques and the downstream pathological cascade.

BACE-1 Inhibitors in Clinical Trials

Several BACE-1 inhibitors have been developed and evaluated in clinical trials. While these inhibitors have demonstrated robust reduction of Aβ in the cerebrospinal fluid (CSF), they have unfortunately failed to show significant clinical efficacy in improving cognitive or functional outcomes in patients with mild-to-moderate or early AD.[2][11][12] Moreover, some trials were halted due to adverse events.

Table 2: Summary of Key BACE-1 Inhibitor Clinical Trials

| Inhibitor | Trial Name(s) | Phase | Patient Population | Key Efficacy Outcomes | Key Adverse Events |

| Verubecestat (MK-8931) | EPOCH, APECS | 3 | Mild-to-moderate AD, Prodromal AD | No significant difference in cognitive or functional decline compared to placebo.[4][11][13] | Rash, falls, sleep disturbance, suicidal ideation, weight loss, hair color change.[11] |

| Lanabecestat (AZD3293) | AMARANTH, DAYBREAK-ALZ | 2/3 | Early AD, Mild AD dementia | No slowing of cognitive or functional decline.[3][5][12] | Psychiatric adverse events, weight loss, hair color changes.[12] |

| Atabecestat (B605660) (JNJ-54861911) | EARLY, ALZ2002/ALZ2004 | 2b/3 | Preclinical AD, Early AD | Trend toward cognitive worsening.[2][14][15] | Elevated liver enzymes.[2][14][15] |

BACE-1 Substrates

Beyond APP, BACE-1 cleaves a number of other substrates, which has raised concerns about potential mechanism-based side effects of BACE-1 inhibition.[16][17][18] Understanding the full spectrum of BACE-1 substrates and the physiological consequences of inhibiting their cleavage is crucial for the development of safer and more effective BACE-1 targeted therapies.

Table 3: Validated BACE-1 Substrates and Their Functions

| Substrate | Function |

| Amyloid Precursor Protein (APP) | Precursor to amyloid-beta; role in synaptic function and neuronal development. |

| Neuregulin-1 (NRG1) | Myelination, synaptic plasticity, and cardiac development.[16][19] |

| Seizure protein 6 (SEZ6) | Neuronal development and synaptic function.[18] |

| Close homolog of L1 (CHL1) | Axon guidance and neuronal migration.[18] |

| Voltage-gated sodium channel β2 subunit (Navβ2) | Regulation of sodium channel function and neuronal excitability.[20] |

Experimental Protocols

BACE-1 Activity Assay (FRET-based)

This protocol describes a common method for measuring BACE-1 activity using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant human BACE-1 enzyme

-

BACE-1 FRET substrate (e.g., based on the Swedish APP mutation sequence)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

BACE-1 inhibitor (for control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the BACE-1 inhibitor in assay buffer.

-

In the microplate, add 50 µL of assay buffer to the blank wells.

-

To the control and inhibitor wells, add 40 µL of assay buffer.

-

Add 10 µL of the BACE-1 inhibitor dilutions to the respective wells. Add 10 µL of assay buffer to the control wells.

-

Prepare the BACE-1 enzyme solution by diluting the stock enzyme in assay buffer.

-

Add 10 µL of the diluted BACE-1 enzyme to the control and inhibitor wells.

-

Prepare the FRET substrate solution by diluting the stock substrate in assay buffer.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells.

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths for the FRET pair in a kinetic mode at 37°C for a set period (e.g., 60 minutes).

-

The rate of increase in fluorescence is proportional to the BACE-1 activity.

Western Blot Analysis of APP Processing

This protocol outlines the steps to analyze the levels of full-length APP and its C-terminal fragments (CTFs) by Western blotting.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-APP C-terminal, anti-BACE1)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell or tissue lysates using an appropriate lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities using densitometry software.

Immunoprecipitation of APP and its Fragments

This protocol details the immunoprecipitation of APP and its C-terminal fragments from cell lysates.

Materials:

-

Cell lysates

-

IP lysis buffer

-

Primary antibody specific to the C-terminus of APP

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

-

Pre-clear the cell lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.

-

Transfer the supernatant to a new tube and add the primary antibody.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer.

-

Elute the immunoprecipitated proteins from the beads using elution buffer.

-

Analyze the eluted proteins by Western blotting as described above.

Measurement of Aβ Levels in CSF by ELISA

This protocol describes the quantification of Aβ40 and Aβ42 in cerebrospinal fluid using a sandwich ELISA.

Materials:

-

CSF samples

-

Aβ40 and Aβ42 ELISA kits (containing capture antibody-coated plates, detection antibodies, standards, and substrate)

-

Wash buffer

-

Plate reader

Procedure:

-

Bring all reagents and samples to room temperature.

-

Add standards and CSF samples to the wells of the antibody-coated plate.

-

Incubate for the time specified in the kit protocol (typically 2 hours at room temperature or overnight at 4°C).

-

Wash the wells several times with wash buffer.

-

Add the biotinylated detection antibody and incubate as directed.

-

Wash the wells.

-

Add the streptavidin-HRP conjugate and incubate.

-

Wash the wells.

-

Add the TMB substrate and incubate in the dark until a color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm on a plate reader.

-

Calculate the Aβ concentrations in the samples based on the standard curve.

Signaling Pathways and Experimental Workflows

Amyloid Precursor Protein (APP) Processing Pathway

Experimental Workflow for BACE-1 Inhibitor Screening

Logical Relationship in BACE-1 Targeted Drug Development

Conclusion

BACE-1 remains a compelling and well-validated target for Alzheimer's disease based on its fundamental role in the production of amyloid-beta. However, the disappointing results from numerous clinical trials of BACE-1 inhibitors highlight the complexities of targeting this enzyme and the challenges of treating AD. While robust target engagement in reducing CSF Aβ has been consistently demonstrated, this has not translated into clinical benefit, and mechanism-based side effects due to the inhibition of other BACE-1 substrates remain a concern. Future research in this area will likely focus on developing more selective inhibitors, exploring treatment at earlier, preclinical stages of the disease, and potentially employing combination therapies. This technical guide provides researchers and drug developers with a foundational understanding of the critical role of BACE-1 in AD pathology and the key experimental and clinical considerations for advancing therapeutic strategies targeting this enzyme.

References

- 1. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer's disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An efficacy and safety study of Lanabecestat (LY3314814) in Early Alzheimer's Disease [astrazenecaclinicaltrials.com]

- 4. Randomized Trial of Verubecestat for Prodromal Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. BACE1 and BACE2 enzymatic activities in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BACE1 and BACE2 Enzymatic Activities in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Failed Trial Results of Verubecestat in Alzheimer's Published [medscape.com]

- 12. Efficacy and Safety of Lanabecestat for Treatment of Early and Mild Alzheimer Disease: The AMARANTH and DAYBREAK-ALZ Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 14. Long-term safety and tolerability of atabecestat (JNJ-54861911), an oral BACE1 inhibitor, in early Alzheimer’s disease spectrum patients: a randomized, double-blind, placebo-controlled study and a two-period extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 16. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. curealz.org [curealz.org]

- 20. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

understanding fluorogenic peptide substrates in enzyme assays

An In-depth Technical Guide to Fluorogenic Peptide Substrates in Enzyme Assays

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fluorogenic Peptide Substrates

The precise measurement of enzyme activity is critical for basic research and drug development.[1] Fluorogenic peptide substrates are powerful tools that enable sensitive and continuous monitoring of enzyme kinetics in real-time.[1][2] These synthetic molecules are designed to be non-fluorescent or weakly fluorescent until they are enzymatically cleaved.[1] This cleavage event triggers a significant increase in fluorescence intensity, which is directly proportional to the enzyme's activity.[3] This "turn-on" mechanism provides a robust signal for quantifying enzyme function.[1]

There are two primary designs for fluorogenic peptide substrates: those based on Förster Resonance Energy Transfer (FRET) and those utilizing a single fluorophore that is quenched by its chemical environment until cleavage.

Fluorescence Resonance Energy Transfer (FRET) Substrates

FRET is a non-radiative energy transfer process between a donor fluorophore and an acceptor molecule (quencher) when they are in close proximity (typically 10-100 Å).[1][4] In a FRET-based peptide substrate, the donor and quencher are strategically placed on opposite sides of the enzyme's specific cleavage site within the peptide sequence.[3][4]

-

Intact State: When the substrate is intact, the donor fluorophore, upon excitation, transfers its energy to the nearby quencher. This process is non-radiative, meaning the quencher absorbs the energy and dissipates it as heat, resulting in minimal or no fluorescence emission.[3]

-

Cleaved State: When the target enzyme cleaves the peptide bond between the donor and quencher, they diffuse apart. This separation disrupts the FRET process. The donor, no longer quenched, can now emit its characteristic fluorescence upon excitation.[1][3] The resulting increase in fluorescence is measured over time to determine the rate of the enzymatic reaction.[3]

Figure 1: Mechanism of a FRET-based fluorogenic peptide substrate.

Single Fluorophore Substrates

The second common design involves a peptide sequence linked to a single fluorescent reporter group, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or 7-amino-4-(trifluoromethyl)coumarin (B1665040) (AFC).[5] In the intact substrate, the fluorescence of the reporter group is quenched by the amide bond that links it to the peptide.[5]

-

Intact State: The chemical structure of the intact peptide-fluorophore conjugate is such that the molecule is non-fluorescent.

-

Cleaved State: Upon enzymatic hydrolysis of the amide bond, the free fluorophore (e.g., free AMC) is released. Liberated from the quenching effect of the peptide, the fluorophore becomes highly fluorescent in the assay buffer.[5][6] The intensity of the fluorescence signal increases as more substrate is cleaved.[5]

Figure 2: Mechanism of a single fluorophore substrate.

Data Presentation: Substrate Components

The selection of the peptide sequence, fluorophore, and quencher is critical for a successful assay.[3] The peptide sequence dictates the substrate's specificity for the target enzyme.[3] The fluorophore and quencher must be chosen to ensure efficient quenching in the intact state and compatibility with available detection instruments.[3]

Table 1: Common Fluorophore-Quencher Pairs in FRET Substrates

| Donor Fluorophore | Quencher | Typical Excitation (nm) | Typical Emission (nm) |

|---|---|---|---|

| Mca (7-Methoxycoumarin-4-acetyl) | Dnp (2,4-Dinitrophenyl) | ~325 | ~393 |

| Abz (2-Aminobenzoyl) | Dnp or EDDnp | ~320 | ~420 |

| EDANS | DABCYL | ~340 | ~490 |

| Tryptophan (Trp) | Dnp | ~280 | ~360 |

| 5-FAM | QXL® 520 | ~490 | ~520 |

Data sourced from Bachem, Anaspec, and Eurogentec product literature.[7][8][9]

Table 2: Spectroscopic Properties of Common Releasable Fluorophores

| Fluorophore | Common Abbreviation | Excitation Max (nm) | Emission Max (nm) | Notes |

|---|---|---|---|---|

| 7-Amino-4-methylcoumarin | AMC | ~345-380 | ~440-460 | Widely used, sensitive, but can be prone to interference from autofluorescent compounds.[5][6][10] |

| 7-Amino-4-trifluoromethylcoumarin | AFC | ~400 | ~505 | Shifted wavelengths reduce interference from biological sample autofluorescence.[5] |

| Rhodamine 110 | R110 | ~496 | ~520 | Very high quantum yield, resulting in extremely sensitive assays.[5] |

Experimental Protocols

The following are generalized protocols for common enzyme assays using fluorogenic peptide substrates in a 96-well plate format. Researchers must optimize buffer conditions, pH, temperature, and reagent concentrations for their specific enzyme of interest.[11]

Protocol: General Enzyme Activity Assay

This protocol provides a framework for measuring the activity of a purified enzyme.[1]

Materials:

-

Purified enzyme of known concentration

-

Fluorogenic peptide substrate stock solution (e.g., in DMSO)

-

Enzyme-specific assay buffer

-

Black, flat-bottom 96-well microplate (to minimize background fluorescence)[12]

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents: Thaw all components and bring the assay buffer to the optimal reaction temperature (e.g., 25°C or 37°C).[12]

-

Prepare Working Solutions:

-

Dilute the enzyme stock to the desired working concentration in pre-warmed assay buffer.

-

Dilute the fluorogenic substrate stock to the desired final concentration in pre-warmed assay buffer.

-

-

Set Up Assay Plate:

-

Sample Wells: Add 50 µL of assay buffer and 25 µL of the enzyme working solution.

-

Blank/Negative Control Wells: Add 75 µL of assay buffer (no enzyme). This is crucial for determining background fluorescence.[11]

-

-

Pre-incubation: Pre-incubate the plate at the desired temperature for 5-10 minutes to ensure thermal equilibrium.[11]

-

Initiate Reaction: Add 25 µL of the substrate working solution to all wells to start the reaction.

-

Measure Fluorescence: Immediately place the plate in a fluorescence reader.[3] Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) using the appropriate excitation and emission wavelengths for the fluorophore.[10]

-

Data Analysis:

-

Subtract the fluorescence readings of the blank wells from the sample wells.

-

Plot the change in fluorescence intensity versus time.

-

The initial reaction velocity (V₀) is the slope of the linear portion of this curve.

-

Protocol: Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)

This protocol determines the enzyme's affinity for the substrate (Kₘ) and the maximum reaction rate (Vₘₐₓ).[3][10]

Procedure:

-

Determine Optimal Enzyme Concentration: First, perform an enzyme titration as described in the troubleshooting section (Q2) to find an enzyme concentration that gives a robust linear signal over time.[11]

-

Prepare Substrate Dilution Series: Create a series of substrate dilutions in assay buffer. A typical range is 0.1x to 10x the estimated Kₘ.[3]

-

Set Up Assay Plate: In a 96-well plate, add the optimal concentration of enzyme to each well.

-

Initiate Reactions: Add each substrate dilution to different wells to start the reactions. Include no-enzyme controls for each substrate concentration to account for any substrate-dependent background.

-

Measure Fluorescence: Immediately begin kinetic measurements as described in Protocol 3.1.

-

Data Analysis:

-

For each substrate concentration, calculate the initial reaction velocity (V₀).

-

Plot V₀ versus the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., OriginPro, GraphPad Prism) to determine the values for Kₘ and Vₘₐₓ.[10]

-

Figure 3: Experimental workflow for determining Kₘ and Vₘₐₓ.

Troubleshooting Common Issues

Fluorogenic assays are highly sensitive, but can be prone to certain artifacts.[13] A systematic approach is key to resolving issues.[11]

Table 3: Troubleshooting Guide for Fluorogenic Enzyme Assays

| Issue | Potential Causes | Recommended Solutions |

|---|---|---|

| High Background Fluorescence | 1. Autofluorescent compounds or buffers. 2. Substrate instability/spontaneous hydrolysis. 3. Contamination with other proteases. | 1. Screen all assay components for intrinsic fluorescence; subtract background if necessary.[14] 2. Prepare fresh substrate for each experiment; avoid repeated freeze-thaw cycles.[14] 3. Use high-purity reagents and sterile labware.[3][14] |

| Low or No Signal | 1. Inactive enzyme (improper storage/handling). 2. Suboptimal enzyme or substrate concentration. 3. Incorrect instrument settings (wavelengths, gain).[11] | 1. Run a positive control with a known active enzyme.[11] 2. Perform enzyme and substrate titrations to find optimal concentrations.[11] 3. Verify excitation/emission wavelengths and optimize the reader's gain setting.[11] |

| Non-linear Reaction Progress | 1. Substrate depletion (enzyme concentration too high). 2. Inner Filter Effect (IFE) at high substrate concentrations. 3. Photobleaching of the fluorophore. | 1. Reduce enzyme concentration; ensure measurements are in the initial linear phase.[11] 2. Reduce substrate concentration or apply mathematical correction formulas.[3][15] 3. Reduce excitation light intensity or exposure time; use more photostable dyes. |

| High Well-to-Well Variability | 1. Pipetting errors. 2. Improper mixing of reagents. 3. Temperature gradients across the plate. | 1. Use calibrated pipettes; prepare a master mix for common reagents.[12] 2. Ensure all components are thoroughly mixed before dispensing.[12] 3. Ensure the plate is uniformly heated before and during the reading. |

This table is a synthesis of information from multiple troubleshooting guides.[3][11][12][14]

Figure 4: A simplified logic diagram for troubleshooting assay signal issues.

References

- 1. benchchem.com [benchchem.com]

- 2. scitechnol.com [scitechnol.com]

- 3. benchchem.com [benchchem.com]

- 4. FRET Peptides for Enzyme Assays & Kinetic Characterization | Blog | Biosynth [biosynth.com]

- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. bachem.com [bachem.com]

- 8. FRET Substrates [anaspec.com]

- 9. FRET Substrates [eurogentec.com]

- 10. Protease assays using synthetic fluorogenic peptides [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 14. benchchem.com [benchchem.com]

- 15. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: MCA-SEVNLDAEFR-K(Dnp)-RR, Amide for BACE-1 Activity Measurement

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate MCA-SEVNLDAEFR-K(Dnp)-RR, amide, for the measurement of β-secretase (BACE-1) activity. This document details the substrate's mechanism of action, experimental protocols for its use, and relevant data for researchers in neurodegenerative disease and drug discovery.

Introduction to this compound

The fluorogenic substrate, with the sequence Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Arg-Lys(Dnp)-Arg-Arg-NH₂, is a specialized tool for the sensitive and continuous measurement of BACE-1 enzymatic activity. This peptide sequence is derived from the "Swedish" mutation of the amyloid precursor protein (APP), which is known to be cleaved more efficiently by BACE-1.[1][2][3] The cleavage of APP by BACE-1 is the rate-limiting step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[4]

The substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). It incorporates a fluorescent reporter, 7-methoxycoumarin-4-acetyl (Mca), and a quencher, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Dnp to the Mca group quenches the latter's fluorescence. Upon cleavage by BACE-1 at the Leu-Asp bond, the Mca-containing fragment is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. This increase is directly proportional to the BACE-1 activity.

Data Presentation

Table 1: Typical BACE-1 Assay Parameters

| Parameter | Typical Value/Condition | Notes |

| Enzyme | Recombinant Human BACE-1 | Purity and activity should be verified. |

| Substrate Concentration | 1-20 µM | Optimal concentration should be determined by substrate titration. |

| Assay Buffer | 50 mM Sodium Acetate (B1210297), pH 4.5 | The acidic pH is optimal for BACE-1 activity. |

| Incubation Temperature | 37°C | |

| Incubation Time | 30-120 minutes | For endpoint assays. Kinetic assays monitor fluorescence over time. |

| Detection Wavelengths | Excitation: ~320-328 nm, Emission: ~393-420 nm | Wavelengths should be optimized for the specific fluorometer. |

Table 2: Components of a Typical BACE-1 Activity Assay

| Component | Example Concentration/Volume | Purpose |

| BACE-1 Enzyme | 10-50 ng/well | Catalyzes substrate cleavage. |

| Fluorogenic Substrate | 5-10 µM | The molecule that is cleaved to produce a fluorescent signal. |

| Assay Buffer | to final volume | Maintains optimal pH and ionic strength. |

| BACE-1 Inhibitor | Variable | For positive control of inhibition and screening compounds. |

| Vehicle Control (e.g., DMSO) | <1% of final volume | To control for solvent effects of test compounds. |

| Test Compound | Variable | The compound being screened for BACE-1 inhibition. |

Experimental Protocols

The following is a detailed methodology for a typical BACE-1 activity assay in a 96-well plate format using the this compound substrate.

Reagent Preparation

-

Assay Buffer (50 mM Sodium Acetate, pH 4.5): Prepare by dissolving sodium acetate in distilled water and adjusting the pH to 4.5 with acetic acid.

-

BACE-1 Enzyme Stock Solution: Reconstitute lyophilized recombinant human BACE-1 in a buffer recommended by the supplier (e.g., 25 mM MES, pH 6.0, 10% glycerol). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Substrate Stock Solution: Dissolve this compound in 100% DMSO to a stock concentration of 1-10 mM. Store in light-protected aliquots at -20°C.

-

BACE-1 Inhibitor Stock Solution: Prepare a stock solution of a known BACE-1 inhibitor (e.g., Statine-based inhibitors) in DMSO for use as a positive control for inhibition.

Assay Procedure

-

Prepare Working Solutions:

-

BACE-1 Enzyme Working Solution: Dilute the BACE-1 enzyme stock solution in cold Assay Buffer to the desired final concentration. Keep on ice.

-

Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration. Protect from light.

-

-

Assay Plate Setup (96-well black plate):

-

Blank Wells: Add Assay Buffer only.

-

Negative Control Wells (No Enzyme): Add Substrate Working Solution and Assay Buffer.

-

Positive Control Wells (Enzyme Activity): Add BACE-1 Enzyme Working Solution and Substrate Working Solution.

-

Inhibitor Control Wells: Add BACE-1 Enzyme Working Solution, a known BACE-1 inhibitor, and Substrate Working Solution.

-

Test Compound Wells: Add BACE-1 Enzyme Working Solution, the test compound, and Substrate Working Solution.

-

-

Reaction Initiation and Incubation:

-

Add all components except the substrate to the wells.

-

Initiate the reaction by adding the Substrate Working Solution to all wells except the blanks.

-

Mix gently by shaking the plate.

-

Incubate the plate at 37°C, protected from light.

-

-

Fluorescence Measurement:

-

Endpoint Assay: After the desired incubation time (e.g., 60 minutes), measure the fluorescence intensity using a microplate fluorometer with excitation at ~328 nm and emission at ~393 nm.

-

Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) over the desired reaction time. The rate of increase in fluorescence corresponds to the enzyme activity.

-

Data Analysis

-

Subtract the average fluorescence of the blank wells from all other readings.

-

For inhibitor screening, calculate the percentage of inhibition relative to the positive control (enzyme activity without inhibitor).

-

For kinetic studies, plot the rate of the reaction (change in fluorescence over time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action

Caption: Mechanism of the FRET-based BACE-1 assay.

Experimental Workflow

Caption: Experimental workflow for a BACE-1 activity assay.

References

- 1. The Swedish APP mutation alters the effect of genetically reduced BACE1 expression on the APP processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Swedish mutation causes early-onset Alzheimer's disease by beta-secretase cleavage within the secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Swedish mutant APP-based BACE1 binding site peptide reduces APP β-cleavage and cerebral Aβ levels in Alzheimer's mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BACE1 and BACE2 enzymatic activities in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BACE-1 Assay Using MCA-SEVNLDAEFR-K(Dnp)-RR, amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-secretase 1 (BACE-1), an aspartic protease, is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides.[1][2][3] The accumulation of these peptides in the brain is a central event in the pathogenesis of Alzheimer's disease.[2][4][5][6] Consequently, BACE-1 has emerged as a prime therapeutic target for the development of inhibitors to treat this neurodegenerative disorder.[2][4][7][8] This document provides a detailed protocol for a BACE-1 activity assay using the specific FRET (Fluorescence Resonance Energy Transfer) substrate, MCA-SEVNLDAEFR-K(Dnp)-RR, amide.[9][10][11]

The assay is based on the principle of FRET, where the substrate peptide is labeled with a fluorescent donor (MCA - Methoxycoumarin acetic acid) and a quencher (Dnp - Dinitrophenyl).[1][12][13] In the intact substrate, the proximity of the donor and quencher results in the suppression of the donor's fluorescence. Upon cleavage of the peptide by BACE-1, the donor and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][13] This method provides a sensitive and continuous assay for measuring BACE-1 activity and is readily adaptable for high-throughput screening (HTS) of potential inhibitors.[1][4][14]

Signaling Pathway of Amyloid-β Production

Caption: Amyloidogenic processing of APP by BACE-1 and γ-secretase.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| BACE-1 (human recombinant) | Cayman Chemical (example) | 600072 | -80°C |

| This compound | MedChemExpress (example) | HY-P1859 | -20°C |

| BACE-1 Assay Buffer (10X) | Cayman Chemical (example) | 600071 | -80°C |

| BACE-1 Inhibitor (e.g., Verubecestat) | BPS Bioscience (example) | See website | -20°C |

| DMSO | Sigma-Aldrich | D8418 | RT |

| Black 96-well microplate | Corning (example) | 3686 | RT |

| UltraPure Water (HPLC-grade) | Various | - | RT |

Reagent Preparation

-

1X BACE-1 Assay Buffer: Dilute the 10X BACE-1 Assay Buffer to a 1X concentration with UltraPure water. For example, mix 1 mL of 10X buffer with 9 mL of water. This buffer typically consists of 50 mM sodium acetate, pH 4.5.[2]

-

BACE-1 Enzyme Solution: Thaw the recombinant BACE-1 enzyme on ice.[12] Dilute the enzyme to the desired concentration (e.g., 7.5-10 ng/µl) in 1X BACE-1 Assay Buffer.[12] Prepare this solution fresh and keep it on ice. Avoid repeated freeze-thaw cycles.[3][12]

-

Substrate Solution: Prepare a stock solution of this compound in DMSO.[9] Further dilute the stock solution to the desired final concentration in 1X BACE-1 Assay Buffer. The final concentration of DMSO in the assay should not exceed 1%.[13] Protect the substrate solution from light.[12]

-

Inhibitor Solutions: Prepare a stock solution of the BACE-1 inhibitor in DMSO. Create a series of dilutions of the inhibitor in 1X BACE-1 Assay Buffer to generate a concentration-response curve.

BACE-1 Activity Assay Protocol

The following protocol is designed for a 96-well plate format. It is recommended to perform all measurements in triplicate.

-

Plate Setup:

-

Blank wells: Add 90 µl of 1X BACE-1 Assay Buffer.[12]

-

Positive Control (100% activity) wells: Add 70 µl of a master mix containing 1X BACE-1 Assay Buffer and the BACE-1 peptide substrate.[12]

-

Inhibitor wells: Add 70 µl of the master mix to wells designated for inhibitor testing. Then add 10 µl of the various inhibitor dilutions.[12] For the positive control wells, add 10 µl of the diluent solution without the inhibitor.[12]

-

-

Pre-incubation: Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for any interaction between the enzyme and inhibitors.[7]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µl of the diluted BACE-1 enzyme solution to the "Positive Control" and "Test Inhibitor" wells.[12]

-

Incubation and Measurement:

-

Kinetic Assay (Recommended): Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., room temperature or 37°C).[15] Measure the fluorescence intensity kinetically for a set period (e.g., 20-60 minutes) with readings taken at regular intervals (e.g., every 5 minutes).[12][15] The excitation and emission wavelengths for the MCA fluorophore are typically around 320-350 nm and 405-490 nm, respectively.[12][15]

-

Endpoint Assay: If a kinetic reading is not possible, incubate the plate at room temperature for a fixed time (e.g., 60 minutes), protected from light.[1][16] After incubation, stop the reaction (optional, a stop solution may be included in some kits) and read the final fluorescence intensity.[1]

-

Data Presentation

Table 1: Example Plate Layout for BACE-1 Inhibition Assay

| Well | Content | Volume (µL) |

| A1-A3 | Blank (Assay Buffer only) | 90 |

| B1-B3 | Positive Control (Enzyme + Substrate) | 90 |

| C1-C3 | Inhibitor [Concentration 1] | 100 |

| D1-D3 | Inhibitor [Concentration 2] | 100 |

| E1-E3 | Inhibitor [Concentration 3] | 100 |

| ... | ... | ... |

Table 2: Typical Assay Concentrations

| Component | Final Concentration Range |

| BACE-1 Enzyme | 5 - 20 ng/µL |

| This compound | 1 - 10 µM |

| BACE-1 Inhibitor | Varies (e.g., 0.1 nM - 10 µM) |

| DMSO | ≤ 1% |

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the blank wells from all other readings.

-

Percentage of Inhibition: Calculate the percentage of BACE-1 inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] x 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of BACE-1 activity.[7]

Experimental Workflow

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Visualization of Alzheimer’s Disease Related α-/β-/γ-Secretase Ternary Complex by Bimolecular Fluorescence Complementation Based Fluorescence Resonance Energy Transfer [frontiersin.org]

- 6. db.cngb.org [db.cngb.org]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application Notes and Protocols: Preparation of MCA-SEVNLDAEFR-K(Dnp)-RR, amide Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCA-SEVNLDAEFR-K(Dnp)-RR, amide is a highly sensitive fluorogenic substrate for β-secretase (BACE-1), a key enzyme implicated in the pathogenesis of Alzheimer's disease.[1][2] This substrate is a valuable tool for in vitro assays aimed at screening for BACE-1 inhibitors and for studying the enzyme's kinetics and activity. The peptide sequence is derived from the "Swedish" Lys-Met/Asn-Leu mutation of the amyloid precursor protein (APP) β-secretase cleavage site.[1]